molecular formula C8H8F3N3O2 B11876815 Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 1269294-25-8

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

Katalognummer: B11876815
CAS-Nummer: 1269294-25-8
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: SQQJVHUEUVBXAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate: is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with guanidine to form the pyrimidine ring, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with retained trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities . Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in the production of various products.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to the presence of both an amino group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group can enhance its reactivity in substitution reactions, while the trifluoromethyl group can improve its metabolic stability and lipophilicity.

Eigenschaften

CAS-Nummer

1269294-25-8

Molekularformel

C8H8F3N3O2

Molekulargewicht

235.16 g/mol

IUPAC-Name

ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14)

InChI-Schlüssel

SQQJVHUEUVBXAJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.